Fmoc-D-Aspartic Acid tert-Butyl Ester (Fmoc-D-Asp(OtBu)-OH) is an important derivative of aspartic acid, utilized primarily in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality of the amino acid, enabling selective reactions during solid-phase peptide synthesis. The tert-butyl ester group provides stability and solubility, facilitating the handling and purification of the compound.
Fmoc-D-Aspartic Acid tert-Butyl Ester is classified as an amino acid derivative and is commonly used in the field of organic chemistry, particularly in peptide synthesis. Its application extends to biochemistry and pharmaceutical research, where it is employed to construct peptides with specific sequences and functionalities. The compound can be sourced from various chemical suppliers, including EMD Millipore, which provides detailed specifications and safety data for handling the substance .
The synthesis of Fmoc-D-Aspartic Acid tert-Butyl Ester typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
This method allows for the efficient production of Fmoc-D-Asp(OtBu)-OH while minimizing racemization and side reactions .
Fmoc-D-Aspartic Acid tert-Butyl Ester participates in several chemical reactions relevant to peptide synthesis:
These reactions are crucial for constructing peptides with desired sequences and functionalities .
The mechanism of action for Fmoc-D-Aspartic Acid tert-Butyl Ester centers around its role in peptide synthesis:
This process enables efficient assembly of peptides while maintaining control over stereochemistry and sequence specificity .
Fmoc-D-Aspartic Acid tert-Butyl Ester exhibits several notable physical properties:
These properties make it suitable for use in various organic syntheses, particularly in solid-phase peptide synthesis where solubility and stability are critical .
Fmoc-D-Aspartic Acid tert-Butyl Ester is widely used in:
Its versatility and effectiveness make it a valuable tool in both academic research and industrial applications related to peptide chemistry .
The orthogonal protection strategy of Fmoc (9-fluorenylmethoxycarbonyl) and tert-butyl (OtBu) groups is fundamental to modern SPPS. Fmoc serves as a base-labile temporary protector of the α-amino group, readily removed by piperidine (20–50% in DMF) via a β-elimination mechanism. This generates dibenzofulvene—a byproduct scavenged by piperidine to prevent side reactions [4] [10]. In contrast, the OtBu group on aspartic acid’s β-carboxyl function is acid-labile, stable during Fmoc deprotection but cleaved during final resin processing with trifluoroacetic acid (TFA) [7] [8]. This orthogonality permits selective modification of aspartic acid side chains during synthesis, such as cyclization or labeling [5] [10].
The OtBu group significantly mitigates aspartimide formation, a major side reaction where aspartic acid cyclizes under basic conditions (e.g., piperidine treatment), leading to epimerized or branched peptides. Steric hindrance from OtBu reduces this risk by 30–50% compared to less bulky protectants like benzyl esters [2]. However, sequences like Asp-Gly
remain high-risk, necessitating optimized deprotection protocols [2] [8].
Table 1: Key Protecting Groups in Fmoc-SPPS
Amino Acid | Side Chain Protecting Group | Cleavage Condition | Role for Fmoc-D-Asp(OtBu)-OH |
---|---|---|---|
Aspartic acid | OtBu | 50–95% TFA | Prevents aspartimide formation; ensures β-carboxyl selectivity |
Lysine | Boc | TFA | Orthogonal to OtBu/Fmoc |
Serine | tBu | TFA | Compatible with aspartate coupling |
Arginine | Pbf | TFA | Stable under Fmoc deprotection |
Coupling Fmoc-D-Asp(OtBu)-OH requires precise reagent selection to balance activation efficiency and stereochemical integrity. Carbodiimide reagents like DIC (diisopropylcarbodiimide) paired with OxymaPure® minimize racemization (<0.5%) compared to HOBt or HOAt, which offer inferior suppression of epimerization at the D-configured α-carbon [3] [7]. The steric bulk of the OtBu group further impedes racemization by shielding the aspartyl carbonyl during activation [8].
Solvent systems critically influence coupling yields. Mixtures of DMF/DCM (4:1) enhance solubility of Fmoc-D-Asp(OtBu)-OH, preventing aggregation-driven deletion sequences. For challenging segments (e.g., D-Asp
-proline motifs), double coupling with 3–5 equivalents of amino acid derivative ensures >99% completion [3] [9]. Pseudoproline dipeptides or backbone amide protection (e.g., HMBA) may be integrated to disrupt β-sheet formation, improving chain assembly in aspartate-rich sequences [2].
Table 2: Coupling Reagent Performance for Fmoc-D-Asp(OtBu)-OH
Reagent System | Racemization Risk | Reaction Time (min) | Optimal Use Case |
---|---|---|---|
DIC/OxymaPure® | Very Low (<0.5%) | 15–30 | Standard sequences |
HATU/DIPEA | Low (0.5–1%) | 5–15 | Aggregation-prone segments |
TBTU/HOBt | Moderate (1–2%) | 30–60 | Low-risk short peptides |
PyBOP/NMM | Low (0.5–1%) | 10–20 | Microwave-assisted synthesis |
The D-configuration of Fmoc-D-Asp(OtBu)-OH introduces inherent vulnerabilities during SPPS. Base-mediated deprotonation at the α-carbon can invert chirality, leading to epimerization and diastereomeric impurities. Piperidine—though essential for Fmoc removal—can catalyze this process, particularly at elevated temperatures (>25°C) or prolonged exposure (>10 min per cycle) [7] [9]. Studies confirm that D-Asp derivatives exhibit 1.3× higher racemization propensity than L-isomers due to kinetic differences in enolization [8].
Steric protection by the OtBu group reduces but does not eliminate epimerization. Substituting piperidine with milder bases like 4-methylpiperidine or adding 0.1 M HOBt to deprotection cocktails suppresses racemization by 60% [4] [8]. Additionally, backbone anchoring strategies (e.g., using Sieber amide resin) minimize base contact with the aspartyl α-carbon, preserving enantiomeric purity (>99.5%) [5] [10]. Post-synthesis analytical controls, including chiral HPLC or Marfey’s reagent assays, are mandatory for validating stereopurity [8].
Solid-phase synthesis remains the dominant method for incorporating Fmoc-D-Asp(OtBu)-OH due to advantages in scalability and automation. SPPS enables rapid chain elongation (≤30 min/coupling) and in-process monitoring via UV quantification of dibenzofulvene-piperidine adducts [4] [7]. The resin environment (e.g., 2-chlorotrityl chloride) permits synthesis of protected fragments for native chemical ligation, crucial for aspartate-containing segments in large peptides [5] [10].
In contrast, solution-phase synthesis is reserved for short, protected sequences (≤5 residues) like D-Asp
-Xaa dipeptides. While it avoids resin-based side reactions (e.g., diketopiperazine formation), it suffers from lower yields (70–85% vs. 98–99.5% in SPPS) due to purification losses after each step [2] [4]. Fragment condensation—hybridizing solution and solid phases—enables access to long peptides (>50 residues) but risks epimerization during C-terminal activation of D-Asp
segments. TDBTU (O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) is preferred here, reducing epimerization to <2% versus >10% with classical carbodiimides [4].
Table 3: Synthesis Strategy Comparison for Fmoc-D-Asp(OtBu)-OH
Parameter | Solid-Phase (SPPS) | Solution-Phase | Fragment Condensation |
---|---|---|---|
Yield per Step | >98% | 70–85% | 85–92% |
Epimerization Risk | Low (with optimized protocols) | Moderate | High at activation sites |
Scale Feasibility | Milligrams to kilograms | Milligrams to grams | Grams to kilograms |
Best Use Case | Long peptides (>20 residues) | Short, modified di/tripeptides | Large proteins (>100 residues) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7